1-(3-Isobutoxybenzyl)piperazine

Description

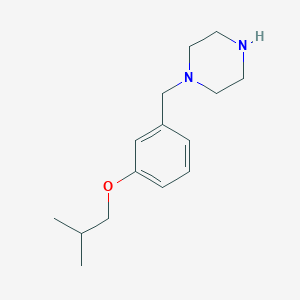

Structure

3D Structure

Properties

IUPAC Name |

1-[[3-(2-methylpropoxy)phenyl]methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-13(2)12-18-15-5-3-4-14(10-15)11-17-8-6-16-7-9-17/h3-5,10,13,16H,6-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRVRCNPIJCMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Derivatization of 1 3 Isobutoxybenzyl Piperazine

Strategic Retrosynthetic Analysis and Design Considerations

Retrosynthetic analysis serves as a foundational strategy in the design of a synthetic pathway for 1-(3-isobutoxybenzyl)piperazine. This powerful technique involves the deconstruction of the target molecule into simpler, commercially available starting materials. The primary disconnection for this compound occurs at the C-N bond between the benzylic carbon and the piperazine (B1678402) nitrogen. This disconnection reveals two key precursors: 3-isobutoxybenzaldehyde (B1334178) and piperazine.

This retrosynthetic approach is advantageous as it simplifies the synthetic challenge into two manageable parts: the synthesis of the substituted benzaldehyde (B42025) and the subsequent coupling with the piperazine ring. Further disconnection of 3-isobutoxybenzaldehyde at the ether linkage points to 3-hydroxybenzaldehyde (B18108) and an isobutyl halide as the elementary starting materials. This systematic deconstruction provides a clear and logical roadmap for the synthesis.

Optimized Synthetic Pathways for this compound Elaboration

The most common and optimized pathway for the synthesis of this compound is through reductive amination. masterorganicchemistry.com This one-pot reaction involves the condensation of 3-isobutoxybenzaldehyde with piperazine to form an iminium ion intermediate, which is then reduced in situ to the desired product.

A typical procedure involves dissolving 3-isobutoxybenzaldehyde and a slight excess of piperazine in a suitable solvent, such as methanol (B129727) or dichloromethane. A reducing agent is then added to the mixture. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Sodium triacetoxyborohydride is often preferred due to its mildness and high selectivity for reducing iminium ions in the presence of aldehydes. The reaction is typically carried out at room temperature and can be monitored by techniques such as thin-layer chromatography (TLC) to determine its completion.

An alternative pathway is the direct N-alkylation of piperazine with a 3-isobutoxybenzyl halide (e.g., chloride or bromide). acs.orgamazonaws.com This method involves the nucleophilic attack of the piperazine nitrogen on the electrophilic benzylic carbon of the halide. To control the degree of alkylation and prevent the formation of the disubstituted product, it is common to use a large excess of piperazine or to employ a protecting group strategy. mdpi.com

Exploration of Precursor Components and Reaction Mechanism Studies

The primary precursor, 3-isobutoxybenzaldehyde, is typically synthesized via a Williamson ether synthesis. This involves the reaction of 3-hydroxybenzaldehyde with an isobutyl halide, such as isobutyl bromide, in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). chemicalbook.com

The mechanism of the reductive amination begins with the nucleophilic attack of one of the piperazine nitrogens on the carbonyl carbon of 3-isobutoxybenzaldehyde. This is followed by the elimination of a water molecule to form an iminium ion. The hydride from the reducing agent then attacks the electrophilic carbon of the iminium ion, leading to the formation of the final product, this compound.

In the case of N-alkylation, the reaction proceeds through a classic SN2 mechanism. The lone pair of electrons on one of the piperazine nitrogens acts as a nucleophile, attacking the benzylic carbon of the 3-isobutoxybenzyl halide and displacing the halide leaving group.

Chemo- and Regioselective Transformations in Synthesis

A key challenge in the synthesis of this compound is achieving mono-substitution of the piperazine ring. Piperazine has two secondary amine groups, and without proper control, the reaction can lead to a mixture of mono- and di-substituted products.

To achieve high chemoselectivity for the mono-substituted product in reductive amination, a common strategy is to use a large excess of piperazine. This statistical approach ensures that the aldehyde is more likely to react with an unreacted piperazine molecule rather than the already mono-substituted product.

In N-alkylation reactions, regioselectivity is also a critical consideration. One effective method to ensure mono-alkylation is the use of a protecting group on one of the piperazine nitrogens. mdpi.com Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn). After the alkylation of the unprotected nitrogen, the protecting group can be removed to yield the desired mono-substituted product. Another approach involves the protonation of piperazine to form a piperazine-1-ium cation, which suppresses the reactivity of one nitrogen atom. mdpi.com

Development of Analogs and Structural Variants of this compound for Research Purposes

The development of analogs and structural variants of this compound is crucial for exploring structure-activity relationships (SAR) in various research contexts. Modifications can be made to both the piperazine ring and the isobutoxybenzyl moiety.

Table 1: Potential Analogs and Structural Variants of this compound

| Modification Site | Type of Modification | Potential Analogs | Research Purpose |

| Piperazine Ring | Substitution on the second nitrogen | N-Methyl, N-ethyl, N-aryl substituents | To investigate the influence of the second nitrogen's basicity and steric bulk on biological activity. nih.gov |

| Introduction of functional groups (e.g., hydroxyl, carboxyl) | To enhance solubility or provide handles for further conjugation. | ||

| Isobutoxybenzyl Moiety | Variation of the alkoxy group | Methoxy, ethoxy, propoxy, cyclopropylmethoxy | To study the effect of the size and nature of the alkoxy group on binding affinity and metabolic stability. nih.gov |

| Substitution on the aromatic ring | Introduction of halogens (F, Cl, Br), nitro groups, or cyano groups | To explore the impact of electronic effects on the aromatic ring. | |

| Isomeric variations | 2-isobutoxybenzyl, 4-isobutoxybenzyl | To understand the importance of the substitution pattern on the benzyl ring for molecular recognition. |

The synthesis of these analogs would follow similar synthetic routes, employing appropriately substituted precursors. For instance, analogs with different alkoxy groups can be prepared by using the corresponding alkyl halides in the Williamson ether synthesis step. google.comgoogle.com

Scalability and Efficiency Enhancements in Synthetic Processes

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including reaction time, yield, and purification. For the synthesis of piperazine derivatives, several strategies can be employed to enhance scalability and efficiency.

The use of flow chemistry has emerged as a powerful tool for scaling up chemical reactions. mdpi.com Continuous flow reactors offer better control over reaction parameters such as temperature and mixing, leading to improved yields and purity. They can also minimize safety concerns associated with handling large quantities of reagents.

Microwave-assisted synthesis is another technique that can significantly reduce reaction times, often from hours to minutes, while improving yields. researchgate.netresearchgate.net This method has been successfully applied to the synthesis of various piperazine derivatives.

Catalyst selection also plays a crucial role in process efficiency. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, simplifies the purification process and contributes to a more sustainable and cost-effective synthesis. mdpi.comrsc.org

Principles of Sustainable Synthesis in Piperazine Derivative Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds, including piperazine derivatives. researchgate.net These principles aim to reduce the environmental impact of chemical processes.

Key aspects of sustainable synthesis applicable to this compound include:

Atom Economy: Reductive amination is an atom-economical reaction as it incorporates most of the atoms from the reactants into the final product.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or solvent-free conditions. rsc.org

Energy Efficiency: As mentioned, microwave irradiation and flow chemistry can significantly reduce energy consumption compared to traditional heating methods. mdpi.comresearchgate.net

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. Heterogeneous and reusable catalysts are particularly beneficial from a sustainability perspective. mdpi.comrsc.org

Renewable Feedstocks: While not yet widely implemented for this specific compound, future research could explore the use of bio-based starting materials.

By incorporating these principles, the synthesis of this compound and its analogs can be made more environmentally friendly and economically viable.

Structure Activity Relationship Sar and Molecular Design Principles for 1 3 Isobutoxybenzyl Piperazine Derivatives

Positional Scanning and Substituent Effects on Biological Interactions

The biological activity of 1-(3-Isobutoxybenzyl)piperazine derivatives is profoundly influenced by the nature and position of substituents on both the benzyl (B1604629) ring and the piperazine (B1678402) nucleus. Positional scanning studies on analogous piperazine-based compounds have revealed that even minor modifications can lead to significant changes in potency and selectivity.

Alterations to the isobutoxy group, such as varying the alkyl chain length or introducing branching, can modulate the lipophilicity and steric bulk of the molecule. These changes directly impact how the ligand fits into the binding pocket of its biological target. For instance, studies on related N-benzylpiperazine derivatives have shown that increasing the lipophilicity of substituents on the benzyl ring can enhance binding affinity for certain receptors. mdpi.com

Furthermore, the placement of substituents on the benzyl ring is a critical determinant of activity. The meta-position of the isobutoxy group in this compound is a key feature. SAR studies on similar phenylpiperazine analogs have demonstrated that meta-substituted compounds often exhibit distinct pharmacological profiles compared to their ortho- or para-isomers. nih.gov The electronic effects of substituents, whether electron-donating or electron-withdrawing, can also influence the pKa of the piperazine nitrogens, thereby affecting ionization at physiological pH and the potential for ionic interactions with the target protein.

Substitutions on the second nitrogen of the piperazine ring (N4) are also crucial. Introducing different functional groups at this position can lead to new interactions with the target receptor, potentially increasing affinity and modulating the functional response (e.g., agonist versus antagonist activity).

A summary of substituent effects on related piperazine derivatives is presented in the table below, offering insights into potential modifications for this compound.

| Compound Class | Substituent Modification | Observed Effect on Activity | Reference |

| Phenylpiperazine Derivatives | Introduction of lipophilic groups on the phenyl ring | Improved in vitro activity against various mycobacterial strains. | mdpi.com |

| 1-(5-isoquinolinesulfonyl)piperazine Analogues | Modification of the piperazine ring (e.g., methylation) | Profound loss of biochemical and whole-cell activities. | nih.gov |

| Piperazine-based P2X4R Antagonists | Increased lipophilicity | Often correlated with high plasma protein binding and decreased metabolic stability. | nih.gov |

Conformational Analysis and its Influence on Ligand Efficacy

The three-dimensional conformation of this compound is a key factor in its ability to bind effectively to a biological target. The piperazine ring typically adopts a chair conformation, which minimizes steric strain. However, the N-substituents, in this case, the 3-isobutoxybenzyl group and any substituent on the other nitrogen, can exist in either an axial or equatorial position. blumberginstitute.org The equilibrium between these two conformations is influenced by the steric bulk of the substituents.

The orientation of the isobutoxybenzyl group relative to the piperazine ring is critical for proper alignment within the receptor's binding site. The flexibility of the benzylpiperazine linkage allows for multiple low-energy conformations. Computational studies and NMR spectroscopy are valuable tools for investigating these conformational preferences. rsc.org For instance, temperature-dependent NMR studies on N-benzoylated piperazines have shown that the energy barriers for ring inversion and amide bond rotation can be determined, providing insight into the molecule's dynamic behavior. rsc.org

The preferred conformation can be influenced by the solvent environment and, most importantly, by the interactions within the binding pocket of the target protein. A ligand may adopt a higher energy conformation in solution if that conformation is stabilized by favorable interactions with the receptor. Understanding the bioactive conformation is a cornerstone of rational drug design, as it allows for the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased affinity and selectivity.

Molecular Recognition and Binding Determinants of the Isobutoxybenzyl Moiety

The isobutoxybenzyl moiety plays a crucial role in the molecular recognition of this compound by its biological target. This group can participate in several types of non-covalent interactions that are fundamental to ligand binding.

The isobutoxy group, being lipophilic, is likely to interact with hydrophobic pockets within the receptor's binding site. The ether oxygen can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor residue on the protein. The aromatic benzyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. It can also participate in cation-π interactions if the piperazine nitrogen is protonated.

Molecular docking studies on similar piperazine derivatives have provided insights into these binding modes. nih.govmdpi.comnih.govbiomedpharmajournal.org For example, docking studies of piperazine analogs with thymidine (B127349) phosphorylase revealed that the compounds form strong hydrogen bonding networks with active site residues. nih.gov Similarly, docking of piperazine-linked naphthalimide derivatives into the active site of carbonic anhydrase IX highlighted key binding interactions. mdpi.com These computational approaches can be used to generate hypotheses about the specific interactions of the isobutoxybenzyl group, which can then be tested through site-directed mutagenesis of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for efficacy.

For this compound derivatives, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly informative. These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are correlated with biological activity.

For example, a QSAR study on piperidine (B6355638) derivatives acting as acetylcholinesterase inhibitors revealed that the biological activity was significantly correlated with topochemical indices. nih.gov Another 3D-QSAR study on piperazine derivatives with antihistamine effects showed that electrostatic and steric factors were key determinants of their antagonistic activity. nih.gov

A hypothetical QSAR model for this compound derivatives might reveal that:

Bulky, hydrophobic groups are favored in the region of the isobutoxy moiety, suggesting that this group fits into a lipophilic pocket.

An electropositive potential near the piperazine nitrogens is important, highlighting the role of ionic interactions.

A hydrogen bond acceptor feature near the ether oxygen of the isobutoxy group is critical for activity.

The predictive power of a QSAR model is highly dependent on the quality and diversity of the training set of compounds and the statistical validation methods used.

| QSAR Study on Piperazine/Piperidine Derivatives | Key Findings | Reference |

| Acetylcholinesterase Inhibitors (Piperidine Derivatives) | Activity is dominantly controlled by topochemical index. | nih.gov |

| Antihistamine/Antibradykinin Agents (Piperazine Derivatives) | Electrostatic and steric factors, but not hydrophobic factors, were correlated with antagonistic effect. | nih.gov |

Rational Design Strategies for Enhanced Target Selectivity

The ultimate goal of understanding the SAR and molecular properties of this compound is to rationally design new derivatives with improved potency and, crucially, enhanced selectivity for their intended biological target. nih.gov Selectivity is paramount to minimizing off-target effects and associated side effects.

Several strategies can be employed to achieve this:

Structure-Based Design: If the 3D structure of the target protein is known, molecular docking can be used to design ligands that fit precisely into the binding site and make specific, favorable interactions. mdpi.comjneonatalsurg.com For example, designing a derivative with a substituent that forms a strong hydrogen bond with a residue unique to the target protein can significantly enhance selectivity.

Bioisosteric Replacement: The isobutoxy group or other parts of the molecule can be replaced with bioisosteres—chemical groups with similar steric and electronic properties—to fine-tune the compound's pharmacological profile. This can lead to improved metabolic stability, reduced toxicity, or altered receptor subtype selectivity.

Conformational Constraint: By introducing rigid elements into the molecule, such as additional rings or double bonds, the conformational flexibility can be reduced. This can lock the molecule into its bioactive conformation, leading to a higher binding affinity and potentially greater selectivity, as the rigid molecule may not be able to adopt the necessary conformation to bind to off-target proteins.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent and selective lead compound. The isobutoxybenzyl moiety itself could be considered a fragment that provides a key interaction, which can then be built upon.

Through a combination of these strategies, guided by SAR and computational modeling, it is possible to systematically optimize the structure of this compound to develop novel therapeutic agents with superior efficacy and safety profiles.

Pharmacological and Biological Investigation of 1 3 Isobutoxybenzyl Piperazine Preclinical Research Focus

In Vitro Receptor Binding Affinity and Selectivity Profiling

Direct in vitro receptor binding data for 1-(3-Isobutoxybenzyl)piperazine is not available in published literature. However, the broader class of piperazine (B1678402) derivatives has been extensively studied, revealing a wide range of affinities for various neurotransmitter receptor systems.

Neurotransmitter Receptor Systems Modulation (e.g., Serotonin (B10506), Dopamine (B1211576), GABA)

Piperazine-containing molecules are known to interact with a variety of neurotransmitter receptors, often with significant implications for their pharmacological effects.

Serotonin Receptors: Phenylpiperazine derivatives, which share a core structural motif with this compound, have demonstrated notable activity at serotonin (5-HT) receptors. Depending on the specific substitutions, these compounds can act as either agonists or antagonists at different 5-HT receptor subtypes. For instance, some phenylpiperazines are recognized as 5-HT2C receptor agonists, while others can antagonize this receptor. nih.govnih.gov The nature and position of substituents on the phenyl ring and the piperazine nitrogen are critical in determining the affinity and functional activity at these receptors. nih.gov

Dopamine Receptors: The piperazine moiety is a common feature in many dopamine receptor ligands. thegoodscentscompany.comnih.gov Compounds with a piperazine core have been developed as antagonists for various dopamine receptor subtypes, including D2, D3, and D4. thegoodscentscompany.comgoogle.com The affinity and selectivity for these receptors are heavily influenced by the substituents on the piperazine ring.

GABA Receptors: Several studies have highlighted the interaction of piperazine derivatives with γ-aminobutyric acid (GABA) receptors, particularly the GABA-A receptor subtype. biosynth.comsemanticscholar.orgnih.gov Some piperazine compounds have been shown to act as antagonists at the human α1β2γ2 GABA-A receptor. biosynth.comsemanticscholar.org This antagonistic activity can reduce the inhibitory effects of GABA in the central nervous system. biosynth.comsemanticscholar.org

Enzyme Inhibition and Activation Studies (e.g., FAAH, HDAC, Tubulin)

While specific data for this compound is absent, related piperazine compounds have been investigated for their effects on various enzymes.

Fatty Acid Amide Hydrolase (FAAH): A patent application has mentioned 4-(4-Isobutoxy-benzyl)-piperazine-1-carboxylic acid phenylamide, a structurally similar compound, in the context of FAAH inhibition. This suggests that the isobutoxybenzylpiperazine scaffold may have the potential to interact with and inhibit FAAH, an enzyme responsible for the degradation of endocannabinoids.

Histone Deacetylases (HDAC): No direct evidence links this compound to HDAC inhibition.

Tubulin: There is no available information regarding the interaction of this compound with tubulin.

Ion Channel Interaction Analysis

Specific data on the interaction of this compound with ion channels is not available in the public domain.

Cellular Pharmacodynamic Characterization in Preclinical Models

Due to the lack of in vitro binding and enzyme inhibition data for this compound, there is consequently no information available regarding its cellular pharmacodynamic properties.

Signal Transduction Pathway Elucidation

Without initial data on receptor or enzyme interactions, the signal transduction pathways modulated by this compound have not been investigated.

Receptor Occupancy and Functional Antagonism/Agonism Assays

There are no published studies detailing receptor occupancy or the functional antagonist or agonist profile of this compound in cellular assays.

Cell-Based Phenotypic Screening

Phenotypic screening has re-emerged as a valuable strategy in drug discovery, enabling the identification of bioactive compounds based on their effects on cellular or organismal phenotypes, often without prior knowledge of the specific molecular target. technologynetworks.comresearchgate.net This approach is particularly useful for complex diseases where the underlying mechanisms are not fully understood. researchgate.net In the context of this compound and related piperazine derivatives, cell-based phenotypic screening has been instrumental in uncovering their potential therapeutic activities.

These screening methods involve treating cultured cells with the compound and observing changes in cellular characteristics such as morphology, proliferation, viability, or the expression of specific biomarkers. technologynetworks.com High-content imaging and analysis are often employed to quantify these phenotypic changes across large libraries of compounds. nih.gov For instance, a gene biomarker-based phenotypic screening approach was successfully used to identify 3,4-disubstituted piperidine (B6355638) derivatives as modulators of macrophage M2 polarization, highlighting a potential therapeutic avenue for multiple sclerosis. nih.gov

While specific high-throughput screening data for this compound is not extensively detailed in the public domain, the broader class of piperazine derivatives has been evaluated in various phenotypic screens. These studies have revealed a diverse range of biological activities, including anti-cancer and anti-parasitic effects. mdpi.comwikipedia.org For example, certain arylpiperazine derivatives have demonstrated anti-proliferative activity in different tumor cell lines. mdpi.com

| Compound Class | Screening Model | Observed Phenotype | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Arylpiperazine derivatives | Various tumor cell lines | Anti-proliferative activity | Cancer | mdpi.com |

| 3,4-disubstituted piperidine derivatives | Macrophage cell line | Modulation of M2 polarization | Multiple Sclerosis | nih.gov |

| Piperazine | Ascaris lumbricoides (roundworm) | Paralysis of the parasite | Parasitic infections | wikipedia.org |

In Vivo Pharmacological Evaluation in Mechanistic Animal Models

Investigation of Central Nervous System Engagement (e.g., behavioral paradigms, electrophysiology)

The central nervous system (CNS) is a significant target for many piperazine-containing compounds. nih.gov Animal models are crucial for understanding how these compounds affect the brain and behavior. Behavioral paradigms are a set of standardized tests used to assess various aspects of an animal's behavior, such as locomotor activity, anxiety, and reward-seeking, which can be indicative of a compound's effect on the CNS. plos.orgelifesciences.org

For example, studies on N-substituted piperazines have utilized behavioral assays in mice to characterize their effects. One such study found that l-benzylpiperazine (BZP) increased locomotor activity, suggesting a stimulant-like effect, while its analogue, 1-(3-methoxybenzyl)piperazine, decreased locomotor activity. nih.gov Another piperazine derivative, YZ-185, was investigated for its effect on cocaine's conditioned-rewarding properties in mice. nih.gov While YZ-185 itself did not produce a conditioned place preference or aversion, a high dose prevented the development of place preference to cocaine, suggesting it may act as a sigma receptor antagonist. nih.gov

It is important to note that CNS involvement can also be a concern in certain diseases, such as acute myeloid leukemia (AML), where leukemic cells can infiltrate the CNS. scholasticahq.comhaematologica.org Therapeutic agents for such conditions ideally need to penetrate the blood-brain barrier. scholasticahq.com

Evaluation in Specific Disease-Relevant Animal Models (e.g., cancer, parasitic infections, neuroinflammation)

Cancer: Arylpiperazine derivatives have shown promise as potential anticancer agents. mdpi.com Animal models are essential for evaluating the in vivo efficacy of these compounds. For instance, in a study on 1-benzhydryl-piperazine-based HDAC inhibitors, a zebrafish xenograft model was used to assess the anti-breast cancer activity of a lead compound. nih.gov The treatment was found to significantly reduce tumor growth and the number of disseminated cancer cells. nih.gov Another study focused on novel piperazine-1,2,3-triazole derivatives for the potential treatment of pancreatic cancer, highlighting the ongoing research into this class of compounds for oncology. rsc.org

Parasitic Infections: Piperazine and its derivatives have a long history of use as anthelmintics, drugs that expel parasitic worms. wikipedia.orgdrugoffice.gov.hk Their primary mode of action is to paralyze the parasites, allowing them to be expelled from the host's body. wikipedia.orgpediatriconcall.com This effect is mediated by their action on GABA receptors in the parasites. drugbank.com Animal models of parasitic infections, such as those involving the roundworm Ascaris lumbricoides, are used to confirm the efficacy of these compounds. basicmedicalkey.comjidc.org

Neuroinflammation: Neuroinflammation is an inflammatory response within the brain or spinal cord and is implicated in a variety of neurodegenerative diseases. nih.govmdpi.com Microglia, the resident immune cells of the CNS, play a key role in neuroinflammation. nih.govjneurology.com The sigma-1 receptor, which is expressed in glial cells, has emerged as a potential target for modulating neuroinflammation. nih.gov Animal models of neuroinflammatory conditions, such as experimental autoimmune encephalomyelitis (a model for multiple sclerosis), are used to test the therapeutic potential of compounds that target these pathways. nih.gov For example, a piperidine derivative, D11, was shown to have therapeutic effects in such a model by modulating macrophage M2 polarization. nih.gov

Mechanistic Insights from Animal Study Outcomes

Animal studies provide crucial insights into the potential mechanisms of action of a compound. For example, the observation that a high dose of the piperazine derivative YZ-185 blocked the development of cocaine-induced place preference suggests that it acts as an antagonist at sigma receptors. nih.gov The ability of certain piperazine compounds to reduce tumor growth in xenograft models points to their anti-proliferative and anti-metastatic properties. nih.gov The paralytic effect of piperazine on parasitic worms in vivo confirms its mechanism of action as a GABA receptor agonist in these organisms. wikipedia.orgdrugbank.com

Mechanisms of Action at the Molecular and Cellular Level

The piperazine scaffold is a versatile structure that can interact with a variety of biological targets, leading to a diverse range of pharmacological effects. mdpi.comnih.gov

In Cancer: Several piperazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov One study on a novel piperazine core compound (PCC) in human liver cancer cells found that it enhanced the release of mitochondrial cytochrome c, which in turn activated caspase 9 and caspase 8, key enzymes in the apoptotic cascade. nih.gov This suggests that the compound induces apoptosis through multiple pathways. nih.gov Other arylpiperazine derivatives have been identified as inhibitors of the anti-apoptotic Bcl-2 protein and as G2/M-specific cell cycle inhibitors. mdpi.com

In Parasitic Infections: The primary mechanism of action of piperazine as an anthelmintic is its agonist effect on the inhibitory GABA (γ-aminobutyric acid) receptors in the muscle cells of parasites. wikipedia.orgpediatriconcall.comdrugbank.com This leads to hyperpolarization of the nerve endings and flaccid paralysis of the worm, causing it to be dislodged from the intestinal wall and expelled from the body. drugbank.com The selectivity of piperazine for helminths is due to the fact that vertebrates primarily use GABA in the CNS, and the GABA receptors of helminths are different isoforms from those of vertebrates. wikipedia.orgpediatriconcall.com

In the Central Nervous System: Many N-substituted piperazines exhibit activity at serotonin (5-HT) receptors. nih.gov Some, like m-chlorophenylpiperazine (m-CPP) and m-trifluoromethylphenylpiperazine (m-TFMPP), can evoke a potent release of endogenous 5-HT from hypothalamic slices. nih.gov This release appears to be mediated by displacement of 5-HT stores rather than depolarization-induced exocytosis. nih.gov The sigma-1 receptor is another important target for some piperazine derivatives, and modulation of this receptor can influence neuroinflammation and the behavioral effects of drugs like cocaine. nih.govnih.gov

| Context | Molecular/Cellular Mechanism | Compound Class | Reference |

|---|---|---|---|

| Cancer | Induction of apoptosis via caspase activation | Piperazine core compounds | nih.gov |

| Cancer | Inhibition of anti-apoptotic Bcl-2 protein, G2/M cell cycle arrest | Arylpiperazine derivatives | mdpi.com |

| Parasitic Infections | Agonist at parasite GABA receptors, causing paralysis | Piperazine | wikipedia.orgpediatriconcall.comdrugbank.com |

| Central Nervous System | Release of endogenous serotonin (5-HT) | N-substituted piperazines (e.g., m-CPP, m-TFMPP) | nih.gov |

| Central Nervous System | Antagonism at sigma receptors | Piperazine derivatives (e.g., YZ-185) | nih.gov |

Metabolic Transformations and Bioanalytical Considerations in Preclinical Research for 1 3 Isobutoxybenzyl Piperazine

In Vitro Metabolic Stability Assessment in Biological Matrices

The initial evaluation of a compound's metabolic stability provides crucial insights into its likely in vivo behavior. srce.hr These in vitro assays are fundamental in early drug discovery to predict hepatic clearance and potential drug-drug interactions. srce.hrresearchgate.net

Cytochrome P450 (CYP) and Non-CYP Mediated Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is a major contributor to the metabolism of a vast number of drugs. nih.govmedsafe.govt.nz For piperazine-containing compounds, CYP enzymes, particularly CYP3A4, are often implicated in their biotransformation. medsafe.govt.nznih.gov The metabolism of 1-(3-Isobutoxybenzyl)piperazine is likely to involve CYP-mediated oxidative reactions. These reactions, which include hydroxylation, dealkylation, and oxidation, are a primary clearance mechanism for many xenobiotics. nih.gov

Species-Specific Metabolic Pathway Identification in Preclinical Models

Metabolic stability studies are typically conducted using liver microsomes from different preclinical species (e.g., mouse, rat, dog, monkey) and humans. srce.hrresearchgate.net This allows for the identification of species-specific differences in metabolic pathways and turnover rates. researchgate.net Such comparative studies are vital for selecting the most appropriate animal model for further in vivo studies, ideally one that metabolically resembles humans. europa.eu For instance, a metabolite identification study in mouse liver microsomes for a disubstituted piperazine (B1678402) revealed dealkylation of the piperazine moiety as a significant metabolic hotspot. semanticscholar.org Understanding these interspecies variations early in development can mitigate the risk of unexpected metabolic profiles in clinical trials. researchgate.net

Identification and Structural Elucidation of Metabolites in Preclinical Systems

Identifying the metabolites of this compound is a critical step in understanding its complete disposition. This process typically involves incubating the parent compound with liver microsomes and analyzing the resulting mixture using advanced analytical techniques. semanticscholar.org

Metabolite identification studies for similar piperazine derivatives have revealed several common biotransformation pathways. For example, a study on 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) in rat urine identified metabolites resulting from demethylenation, subsequent methylation, and degradation of the piperazine ring. nih.gov Another study on a 1,3-disubstituted piperazine derivative showed a novel ring contraction to an imidazoline. nih.gov These findings highlight the diverse metabolic possibilities for the piperazine scaffold. The structural elucidation of these metabolites is heavily reliant on mass spectrometry, often coupled with liquid chromatography, to determine their exact mass and fragmentation patterns. semanticscholar.orgnih.gov

Quantitative Bioanalytical Method Development for Research Samples

The development and validation of robust bioanalytical methods are essential for the accurate quantification of this compound and its metabolites in biological samples. au.dk These methods are crucial for pharmacokinetic and toxicokinetic studies. au.dk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high selectivity, sensitivity, and speed. au.dknih.gov This technique is widely used for the quantitative analysis of piperazine derivatives in various biological matrices. nih.govscholars.directnih.gov The development of an LC-MS/MS method involves optimizing chromatographic conditions to achieve good separation of the analyte from endogenous matrix components and potential metabolites. mdpi.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity for quantification. mdpi.com Method validation is performed according to regulatory guidelines to ensure reliability, and includes assessments of linearity, accuracy, precision, selectivity, and stability. europa.euresearchgate.net

Table 1: Key Parameters for LC-MS/MS Method Development

| Parameter | Description | Typical Considerations |

|---|---|---|

| Chromatography | Separation of the analyte from interfering substances. | Reversed-phase chromatography with a C18 column is common. Mobile phase composition (e.g., acetonitrile, methanol (B129727), water with additives like formic acid) is optimized for peak shape and retention time. mdpi.com |

| Ionization Source | Creation of gas-phase ions from the analyte. | Electrospray ionization (ESI) is frequently used for piperazine compounds. nih.gov |

| Mass Spectrometry | Detection and quantification of the analyte. | Triple quadrupole mass spectrometers operating in MRM mode are the standard for quantitative bioanalysis. mdpi.commdpi.com |

| Sample Preparation | Extraction of the analyte from the biological matrix. | Protein precipitation, liquid-liquid extraction, or solid-phase extraction are common techniques to remove proteins and other interferences. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of piperazine derivatives, although it may require derivatization to improve the volatility and thermal stability of the analytes. nih.govscholars.directjfda-online.com For compounds that are amenable to GC analysis, GC-MS can offer excellent chromatographic resolution and sensitive detection. nih.gov

In a typical GC-MS method, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. nih.gov The column separates the components of the mixture, which are then detected by the mass spectrometer. unodc.org Similar to LC-MS/MS, method validation is crucial to ensure the data is reliable for its intended purpose. scholars.direct

Table 2: Comparison of LC-MS/MS and GC-MS for Bioanalysis

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. au.dknih.gov | Generally limited to volatile and thermally stable compounds, or those that can be made so through derivatization. jfda-online.com |

| Sample Preparation | Often requires less extensive sample cleanup. nih.gov | May require derivatization, which adds a step to the workflow. jfda-online.com |

| Sensitivity | Typically offers very high sensitivity. mdpi.com | Can also be very sensitive, especially with specific detectors. nih.gov |

| Selectivity | High selectivity achieved through chromatographic separation and MRM transitions. mdpi.com | High selectivity from chromatographic separation and mass spectral data. unodc.org |

Method Validation for Research Applications (e.g., Accuracy, Precision, Linearity, Limits of Detection/Quantification)

The validation of bioanalytical methods is a critical process in preclinical research to ensure that the data generated are reliable, reproducible, and accurate. For the quantitative analysis of novel compounds such as this compound in biological matrices, a rigorous validation process is essential. This process establishes the performance characteristics of the analytical method, ensuring it is suitable for its intended purpose. The key parameters evaluated during method validation include accuracy, precision, linearity, and the limits of detection and quantification. While specific validation data for this compound is not extensively published, the following sections detail the standard procedures and expected outcomes for these validation parameters, based on established regulatory guidelines and research practices for similar small molecules.

Accuracy

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples prepared in the same biological matrix as the study samples, at a minimum of three different concentration levels: low, medium, and high. The determined concentrations are then compared to the nominal (known) concentrations.

For a bioanalytical method to be considered accurate, the mean value should be within ±15% of the nominal value for the QC samples, and within ±20% for the lower limit of quantification (LLOQ) QC sample.

Table 1: Hypothetical Accuracy Assessment of this compound in Rat Plasma

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) |

| Low | 15 | 14.5 | 96.7 |

| Medium | 150 | 154.5 | 103.0 |

| High | 400 | 390.0 | 97.5 |

This table presents hypothetical data to illustrate the expected outcomes of an accuracy assessment.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Intra-day precision is determined by analyzing multiple sets of QC samples at different concentrations on the same day.

Inter-day precision is assessed by analyzing the QC samples on at least two different days.

The CV should not exceed 15% for the low, medium, and high QC samples, and should not exceed 20% for the LLOQ QC sample.

Table 2: Hypothetical Intra-Day and Inter-Day Precision for this compound in Rat Plasma

| QC Level | Nominal Concentration (ng/mL) | Intra-Day Precision (CV %) (n=5) | Inter-Day Precision (CV %) (n=15, 3 days) |

| LLOQ | 5 | 8.5 | 11.2 |

| Low | 15 | 6.2 | 8.9 |

| Medium | 150 | 4.1 | 6.5 |

| High | 400 | 3.5 | 5.8 |

This table presents hypothetical data to illustrate the expected outcomes of a precision assessment.

Linearity

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is generated by plotting the analytical response versus the concentration of a series of calibration standards. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1 (typically ≥0.99).

The calibration curve is prepared by spiking a blank biological matrix with known concentrations of the analyte. A minimum of six non-zero concentration points should be used to construct the curve.

Table 3: Hypothetical Linearity Data for this compound in Rat Plasma

| Standard Concentration (ng/mL) | Mean Response (Peak Area Ratio) |

| 5 | 0.021 |

| 10 | 0.045 |

| 50 | 0.230 |

| 100 | 0.465 |

| 250 | 1.150 |

| 500 | 2.310 |

| Regression Equation | y = 0.0046x + 0.0015 |

| Coefficient of Determination (r²) | 0.9989 |

This table presents hypothetical data to illustrate the expected outcomes of a linearity assessment.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

The LOQ is typically the lowest concentration on the calibration curve and must meet the accuracy and precision criteria mentioned previously (within ±20% of the nominal concentration and a CV of ≤20%). The analyte signal at the LOQ should be at least five to ten times the signal of a blank sample. The LOD is often determined as the concentration that yields a signal-to-noise ratio of approximately 3.

Table 4: Hypothetical LOD and LOQ for this compound in Rat Plasma

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 1.5 |

| Lower Limit of Quantification (LLOQ) | 5.0 |

This table presents hypothetical data to illustrate the expected outcomes for LOD and LOQ.

Computational Chemistry and Molecular Modeling Studies of 1 3 Isobutoxybenzyl Piperazine

Ligand-Target Docking Simulations and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. For 1-(3-Isobutoxybenzyl)piperazine, docking studies would be crucial in identifying potential biological targets and elucidating the key interactions driving its binding affinity.

Research on analogous benzylpiperazine derivatives has shown that the piperazine (B1678402) ring and the benzyl (B1604629) group are key pharmacophoric features that govern interactions with various receptors. For instance, in studies involving the design of multi-target agents for Alzheimer's disease, benzylpiperazine derivatives have been docked into the active sites of enzymes like acetylcholinesterase (AChE). jneonatalsurg.com These studies often reveal that the piperazine nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the binding pocket, while the benzyl group engages in hydrophobic or π-π stacking interactions. ekb.eg

In the case of this compound, the isobutoxy group would introduce an additional hydrophobic element, potentially influencing its binding orientation and selectivity for specific targets. Docking simulations would likely show the isobutoxy group occupying a hydrophobic pocket within the receptor's binding site. The binding energy, calculated from these simulations, would provide a quantitative estimate of the binding affinity. A representative docking study on a related benzylpiperazine derivative is summarized in the table below.

| Target Protein | Ligand (Analog) | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Acetylcholinesterase (AChE) | Benzylpiperazine Derivative | Trp286, Tyr337, Phe338 | -8.5 to -10.2 |

| Tyrosinase | 3,4-dichlorobenzyl piperazine derivative | His259, His263, Val283 | -7.9 |

This table presents hypothetical data based on findings for structurally similar compounds.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic representation of its conformational flexibility and the stability of its interactions with a target protein. For this compound, MD simulations would be employed to understand how the molecule adapts its shape upon binding and to assess the stability of the ligand-protein complex.

Studies on phenyl-piperazine scaffolds have utilized MD simulations to evaluate their binding stability in the active sites of enzymes like the eukaryotic initiation factor 4A1 (eIF4A1). nih.govacs.org These simulations, often run for hundreds of nanoseconds, can reveal whether a compound remains stably bound or if it dissociates from the binding pocket. nih.gov The root mean square deviation (RMSD) of the ligand's atomic positions over the simulation time is a key metric for assessing stability.

| System | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |

| Phenyl-piperazine analog in eIF4A1 | 300 | 1.5 - 2.5 | Hydrogen bonds with Gln60, π-π stacking with Phe163 |

| Piperazine-based inhibitor in Plasmepsin I | 100 | < 2.0 | Hydrogen bonds with Asp34, Gly36 |

This table presents hypothetical data based on findings for structurally similar compounds. nih.govacs.orgorientjchem.org

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these calculations can provide valuable information about its chemical behavior.

DFT studies on substituted piperazines have been used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netjksus.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. jksus.org A smaller gap suggests higher reactivity.

For this compound, the isobutoxy group, being an electron-donating group, would likely increase the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. The calculated electrostatic potential map would reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding its interaction with biological targets. The following table provides a summary of typical quantum chemical data for a related piperazine derivative.

| Property | Calculated Value (for a benzylpiperazine analog) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 2.5 D |

This table presents hypothetical data based on findings for structurally similar compounds. researchgate.net

In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes for Research Optimization

In silico ADME prediction models are essential tools in drug discovery for evaluating the pharmacokinetic properties of a compound. nih.gov These models use the chemical structure of a molecule to predict its absorption, distribution, metabolism, and excretion characteristics.

For this compound, various ADME parameters can be predicted using software like SwissADME or QikProp. mdpi.comijcrt.org These predictions would help in assessing its drug-likeness and identifying potential liabilities early in the research process. Key parameters include lipophilicity (logP), aqueous solubility (logS), blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes.

Based on its structure, this compound is expected to have moderate lipophilicity due to the presence of both the hydrophobic isobutoxybenzyl group and the more polar piperazine ring. This balance is often desirable for good oral absorption and distribution. The piperazine moiety is known to be susceptible to metabolism, and predictions would likely indicate potential sites of metabolic modification. A summary of predicted ADME properties for a compound with a similar structure is provided in the table below.

| ADME Property | Predicted Value (for a benzylpiperazine analog) | Interpretation |

| LogP (Lipophilicity) | 3.2 | Good balance for permeability and solubility |

| LogS (Aqueous Solubility) | -4.5 | Moderately soluble |

| Blood-Brain Barrier Permeability | High | Likely to cross the blood-brain barrier |

| CYP2D6 Inhibition | Probable | Potential for drug-drug interactions |

| Human Oral Absorption | >80% | Good candidate for oral administration |

This table presents hypothetical data based on findings for structurally similar compounds. ijcrt.orgbenthamdirect.com

De Novo Design Approaches for Novel Piperazine Derivatives

De novo design involves the computational creation of novel molecular structures with desired properties. nih.govacs.org Starting from a scaffold like this compound, these methods can be used to generate new derivatives with potentially improved activity, selectivity, or pharmacokinetic profiles.

Generative models, often based on artificial intelligence, can be trained on large datasets of known bioactive molecules to learn the underlying rules of chemical structure and biological activity. d-nb.info These models can then generate novel piperazine derivatives by suggesting modifications to the isobutoxybenzyl group or the piperazine ring. For example, the isobutoxy group could be replaced with other alkyl or alkoxy groups to fine-tune the compound's lipophilicity and binding to a specific target.

Fragment-based design is another approach where molecular fragments with known binding properties are combined to create new molecules. The benzylpiperazine core of this compound could serve as a starting point, with different fragments being added to explore new chemical space and identify novel, potent compounds. nih.gov

Advanced Analytical Characterization Techniques for 1 3 Isobutoxybenzyl Piperazine and Its Research Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like 1-(3-isobutoxybenzyl)piperazine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the isobutoxy group, the benzyl (B1604629) moiety, and the piperazine (B1678402) ring would be expected. The aromatic protons of the benzyl group typically appear in the downfield region (δ 6.5-8.0 ppm). The benzylic protons and the protons of the isobutoxy group would have characteristic chemical shifts and splitting patterns based on their neighboring protons. The protons on the piperazine ring often exhibit complex splitting patterns due to their conformational exchange. For instance, in related piperazine structures, the protons on the piperazine ring can show signals around 2.76, 3.14, 3.46, and 4.51 ppm. tdx.cat The study of N-benzoylated piperazines has shown that these compounds exist as conformers at room temperature due to the restricted rotation of the amide bond, which can be studied using temperature-dependent ¹H NMR spectroscopy. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the number and types of carbon environments.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the precise connectivity between protons and carbons, thus confirming the structural assignment of this compound and its derivatives. tdx.catipb.pt For example, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons, which is crucial for determining the stereochemistry and conformation of the molecule. tdx.cat

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 6.7 - 7.3 | 110 - 130 |

| Ar-CH₂-N | ~3.5 | ~60 |

| Piperazine CH₂ | 2.4 - 3.0 | ~45-55 |

| O-CH₂-CH | ~3.7 | ~75 |

| CH(CH₃)₂ | ~2.0 | ~28 |

| CH(CH₃)₂ | ~0.9 | ~19 |

| Piperazine NH | 1.5 - 2.5 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

For this compound, the IR spectrum would exhibit several key absorption bands:

N-H Stretching: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine (N-H) in the piperazine ring. libretexts.org Primary amines show two bands in this region, while secondary amines show one. libretexts.org

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of aliphatic C-H bonds in the isobutoxy and benzyl groups. libretexts.orglibretexts.org Aromatic C-H stretching vibrations would appear at slightly higher wavenumbers, typically between 3000 and 3100 cm⁻¹. libretexts.org

C-O Stretching: A strong band in the region of 1000-1300 cm⁻¹ would be indicative of the C-O ether linkage in the isobutoxy group.

C-N Stretching: The C-N stretching of the piperazine ring would likely appear in the 1020-1250 cm⁻¹ range. niscpr.res.in

Aromatic C=C Stretching: The presence of the benzene (B151609) ring would give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Secondary Amine (Piperazine) | N-H Stretch | 3300 - 3500 |

| Alkane (Isobutoxy, Benzyl) | C-H Stretch | 2850 - 2960 |

| Aromatic (Benzyl) | C-H Stretch | 3000 - 3100 |

| Ether (Isobutoxy) | C-O Stretch | 1000 - 1300 |

| Amine (Piperazine) | C-N Stretch | 1020 - 1250 |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound, HRMS would confirm the molecular formula C₁₅H₂₄N₂O. The technique can also provide information about the fragmentation pattern of the molecule under ionization. This fragmentation data can be used to further confirm the structure by identifying characteristic fragment ions. For instance, in the mass spectrum of related benzylpiperazine compounds, a common fragment ion is observed at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is formed by the cleavage of the benzyl group. ikm.org.my The fragmentation of the piperazine ring would also produce characteristic ions.

In a patent for a related compound, N-(4-(4-(3-isobutoxybenzyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide, the observed mass in LCMS was 577 (M++1), which corresponds to the protonated molecule. epo.orgepo.org This demonstrates the utility of mass spectrometry in characterizing complex molecules containing the this compound moiety.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z | Expected Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₅H₂₅N₂O⁺ | 249.1961 | Protonated molecule |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Cleavage of the benzyl group |

| [C₁₁H₁₅O]⁺ | C₁₁H₁₅O⁺ | 163.1117 | Fragment containing the isobutoxybenzyl moiety |

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. d-nb.info This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. cam.ac.uk

The crystal structure would reveal the conformation of the piperazine ring (typically a chair conformation), the orientation of the isobutoxybenzyl substituent, and any intermolecular interactions, such as hydrogen bonding, that are present in the crystal lattice. d-nb.info While no specific crystal structure for this compound is publicly available, the structures of related piperazine derivatives have been determined, providing insights into the expected structural features. d-nb.info The resolution of the crystal structure is a key parameter that indicates the level of detail in the atomic model. mdpi.com

Chromatographic Purity Assessment and Enantiomeric Separations

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers if it is chiral.

Purity Assessment: High-performance liquid chromatography (HPLC) is the most common method for determining the purity of pharmaceutical compounds. researchgate.net A sample of this compound would be injected onto an HPLC column, and the components of the sample would be separated based on their differential interactions with the stationary and mobile phases. A pure sample would ideally show a single peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis. The use of a photodiode array (PDA) detector can provide UV-Vis spectra across the peak, which can be used to assess peak purity and identify any co-eluting impurities. lcms.cz Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for purity assessment, particularly for volatile derivatives. ikm.org.my

Enantiomeric Separations: If a derivative of this compound is chiral, it is often necessary to separate the enantiomers to study their individual biological activities. This is typically achieved using chiral HPLC. nih.govnih.govcsfarmacie.cz Chiral stationary phases (CSPs) are used to selectively interact with one enantiomer more strongly than the other, leading to their separation. scielo.org.mx The choice of the CSP and the mobile phase is critical for achieving good enantiomeric resolution. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. nih.gov

Future Research Directions and Unaddressed Challenges for 1 3 Isobutoxybenzyl Piperazine

Expanding the Chemical Space of Isobutoxybenzyl-Piperazine Hybrids

A primary avenue for future research is the strategic expansion of the chemical space surrounding the isobutoxybenzyl-piperazine core. The concept of "chemical space" refers to the vast number of possible molecules that could be created, and exploring this space is crucial for drug discovery. biorxiv.org By systematically modifying the structure of 1-(3-Isobutoxybenzyl)piperazine, researchers can generate novel analogs with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles.

Strategies for Diversification:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) but may lead to improved biological activity or reduced side effects. researchgate.net For instance, the isobutoxy group could be replaced with other alkoxy or benzyloxy groups, or the piperazine (B1678402) ring could be substituted with other heterocyclic systems like morpholine (B109124) or homopiperazine. nih.govgoogle.com Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are essential in this process to guide the design of new, more effective compounds. nih.govresearchgate.netmdpi.com

Combinatorial Chemistry: This technique allows for the rapid synthesis of large "libraries" of related compounds, which can then be screened for activity. researchgate.net By combining different building blocks in various combinations, a wide range of isobutoxybenzyl-piperazine hybrids can be generated and evaluated.

Fragment-Based Lead Discovery (FBLD): This approach involves identifying small chemical fragments that bind to a biological target and then growing or combining them to produce a lead compound with higher affinity. researchgate.net This can be a more efficient way to explore the chemical space and identify novel starting points for drug design.

A recent study on the synthesis of novel piperazine derivatives highlighted how modifications to the piperazine ring could lead to compounds with significant antimicrobial and antioxidant activities, demonstrating the potential of this approach. japsonline.com Another study focused on creating multi-target piperazine derivatives for use as potential antipsychotics, showcasing the versatility of the piperazine scaffold. rsc.org

Below is a table illustrating potential modifications to expand the chemical space of isobutoxybenzyl-piperazine hybrids.

| Molecular Component | Parent Structure Moiety | Potential Modifications | Desired Outcome |

| Aromatic Ring | Benzyl (B1604629) group | Introduction of electron-donating or electron-withdrawing groups; replacement with other aromatic or heteroaromatic systems. | Enhanced target binding, altered metabolic stability. |

| Linker | Methylene (-CH2-) | Variation in length and flexibility; introduction of different functional groups. | Optimized spatial orientation for target interaction. |

| Heterocyclic Core | Piperazine ring | Substitution on the second nitrogen atom; replacement with other heterocycles (e.g., morpholine, homopiperazine). nih.gov | Improved selectivity, solubility, and pharmacokinetic properties. |

| Side Chain | Isobutoxy group | Replacement with other alkyl or aryl ethers; introduction of polar groups. | Increased solubility, modulation of lipophilicity. |

Integration of Omics Technologies in Mechanistic Research

To move beyond simply identifying active compounds, it is crucial to understand their mechanisms of action at a molecular level. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, system-wide approach to achieve this. frontiersin.orgnih.gov These technologies allow for a comprehensive analysis of the changes that occur within a biological system in response to a compound like this compound.

Applications of Omics Technologies:

Proteomics for Target Identification: Techniques like Drug Affinity Responsive Target Stability (DARTS) can help identify the specific proteins that a compound binds to within a cell. creative-proteomics.com This method, coupled with mass spectrometry-based proteomics, can reveal both primary targets and potential off-target interactions, providing a clearer picture of the compound's mode of action. creative-proteomics.comnih.gov

Metabolomics for Pathway Analysis: By analyzing the changes in small-molecule metabolites within a cell or organism after treatment, metabolomics can shed light on the biochemical pathways that are affected. nih.govgoogle.com This can help to understand the functional consequences of target engagement and identify biomarkers of drug response.

Genomics and Transcriptomics: These approaches can identify genetic factors that influence sensitivity to a compound and reveal changes in gene expression that occur upon treatment. frontiersin.orgmdpi.com This information can be invaluable for understanding the broader cellular response and identifying potential mechanisms of resistance.

The combination of these omics platforms provides a holistic view of a drug's effects, helping to bridge the gap from genotype to phenotype and enabling a more rational approach to drug development. nih.gov

Advancements in High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands or even millions of compounds for biological activity. researchgate.netdovepress.com As libraries of isobutoxybenzyl-piperazine hybrids are generated, advanced HTS methods will be essential for their efficient evaluation.

Emerging HTS Strategies:

Phenotypic Screening: Instead of testing compounds against a single, known target, phenotypic screening assesses their effects on whole cells or organisms. nih.gov This approach can identify compounds that work through novel mechanisms and is particularly useful when the precise molecular target is unknown.

High-Content Imaging (HCI): HCI combines automated microscopy with sophisticated image analysis to extract quantitative data from complex cellular models. pharmtech.com This allows for the simultaneous measurement of multiple parameters, providing a more detailed picture of a compound's effects on cell health, morphology, and function.

Virtual High-Throughput Screening (vHTS): Computational methods, such as molecular docking, can be used to screen vast virtual libraries of compounds against a known target structure. nih.gov This can help to prioritize which compounds to synthesize and test in the lab, saving time and resources.

Reporter Gene Assays: These assays use genetically engineered cells that produce a measurable signal (e.g., light or color) when a specific biological pathway is activated or inhibited. nih.gov This allows for the targeted screening of compounds that modulate a particular signaling pathway of interest.

The integration of artificial intelligence (AI) and machine learning (ML) is further revolutionizing HTS by enabling more efficient data analysis and even predicting the activity of new compounds. pharmtech.com

Addressing Gaps in Preclinical Mechanistic Understanding

A significant challenge in the development of any new chemical entity is gaining a thorough understanding of its preclinical mechanism of action. For this compound and its analogs, several key questions remain. While many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs) and monoamine transporters, the specific targets of this particular compound are not well-defined. rsc.orgrsc.orgresearchgate.net

Key Areas for Mechanistic Investigation:

Target Deconvolution: Identifying the direct molecular targets is a critical first step. This can be achieved through a combination of computational predictions and experimental validation using techniques like affinity chromatography, DARTS, and radioligand binding assays. creative-proteomics.comacs.org

Pathway Elucidation: Once a target is identified, it is necessary to understand how engagement of that target leads to a physiological response. This involves mapping the downstream signaling pathways using a combination of biochemical assays and omics approaches.

In Vitro and In Vivo Models: The neurotoxic effects of N-benzylpiperazine have been preliminarily studied at the cellular level, suggesting the induction of pro-apoptotic pathways. nih.gov Further research using relevant cell lines and animal models is needed to confirm the pharmacological and potential toxicological effects of this compound.

Structure-Activity Relationship (SAR) Studies: As new analogs are synthesized, detailed SAR studies will be crucial to understand how specific structural features influence target affinity, selectivity, and functional activity. rsc.orgnih.gov

A study on N-benzylpiperazine (BZP) demonstrated its ability to induce programmed cell death in a human cell line, highlighting the importance of investigating the cellular mechanisms of such compounds. nih.gov

Synergistic Research with Other Chemical Entities for Enhanced Biological Response

Combination therapy, the use of two or more drugs to treat a single disease, is a well-established strategy in medicine. nih.gov Investigating the potential for synergistic interactions between this compound or its analogs and other chemical entities could unlock new therapeutic opportunities.

Approaches to Synergistic Research:

Combination Screening: HTS methods can be adapted to screen for synergistic effects by testing a compound of interest in combination with a library of other approved drugs or investigational agents.

Mechanistic-Based Combinations: A deeper understanding of the mechanism of action of isobutoxybenzyl-piperazine hybrids can guide the rational selection of combination partners. For example, if a compound is found to inhibit a particular pathway, it could be combined with a drug that targets a parallel or downstream pathway.

Overcoming Resistance: In areas like oncology and infectious diseases, combination therapy is often used to overcome or prevent the development of drug resistance. Research could explore whether isobutoxybenzyl-piperazine analogs can re-sensitize resistant cells to existing therapies.

For instance, a study on isoxazole-piperazine hybrids found that they could induce apoptosis in cancer cells, suggesting their potential for use in combination with other anti-cancer agents. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Isobutoxybenzyl)piperazine, and how are structural modifications validated?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 3-isobutoxybenzyl chloride with piperazine in a polar aprotic solvent (e.g., DCM) under reflux, using a base like triethylamine to deprotonate intermediates .

- Step 2: Structural validation employs elemental analysis (C, H, N content), FT-IR (amine/imine peaks at 3300–3400 cm⁻¹), and NMR (integration ratios for benzyl protons and piperazine methylene groups) . Beta-cyclodextrin modifications require additional HPLC-MS to confirm inclusion complexes .

Basic: How is the crystal structure of piperazine derivatives like this compound characterized for supramolecular studies?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) resolves the 3D arrangement, identifying hydrogen bonds (N–H⋯O) and π-π stacking interactions between aromatic rings. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 10–15% H-bond contributions in piperazine inclusion complexes) . Thermal stability is assessed via TGA-DSC to determine decomposition thresholds (e.g., ~200–250°C for benzodioxin-piperazine hybrids) .

Basic: What in vitro assays are used to evaluate the local anesthetic or anticancer activity of this compound derivatives?

Methodological Answer:

- Local Anesthesia: Infiltration anesthesia models in rodents measure latency periods (e.g., 50–120 minutes) using lidocaine as a positive control. Data is analyzed via ANOVA with Tukey’s post-hoc test (p<0.05 significance) .

- Anticancer Activity: MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) quantify IC₅₀ values. Derivatives with triazole moieties show enhanced antiproliferative effects (IC₅₀: 5–20 µM) via apoptosis induction .

Advanced: How can QSAR models guide the optimization of this compound derivatives as renin inhibitors?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models use physicochemical descriptors (logP, polar surface area) and IC₅₀ values (log-transformed for linear regression). For example:

- Descriptor Selection: Hydrophobic substituents (e.g., isobutoxy groups) correlate with improved binding to renin’s hydrophobic pockets .

- Validation: Leave-one-out cross-validation (R² > 0.8) and external test sets ensure model robustness. Keto-piperazine derivatives show 10-fold higher potency than non-modified analogs .

Advanced: What strategies resolve contradictions between toxicity and biological activity in modified piperazine derivatives?

Methodological Answer:

- Toxicity Mitigation: Beta-cyclodextrin inclusion complexes reduce systemic toxicity (LD₅₀ > 500 mg/kg) but may lower activity. Compensate by introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance target affinity .